molecular formula C8H4ClNO3 B1405071 4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid CAS No. 1256809-80-9

4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid

Cat. No. B1405071
CAS RN: 1256809-80-9
M. Wt: 197.57 g/mol
InChI Key: GXEFPPLUQPVCGK-UHFFFAOYSA-N
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Description

4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid is a chemical compound with the CAS Number: 1256809-80-9 . It has a molecular weight of 197.58 and its IUPAC name is 4-chlorofuro[3,2-c]pyridine-7-carboxylic acid . It is a solid substance and is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid is 1S/C8H4ClNO3/c9-7-4-1-2-13-6(4)5(3-10-7)8(11)12/h1-3H, (H,11,12) . This indicates the molecular structure of the compound. The compound contains a total of 18 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds . It also contains 1 five-membered ring and 1 six-membered ring .


Physical And Chemical Properties Analysis

4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid is a solid substance . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Anticancer Therapy

“4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid” derivatives have shown promise in anticancer therapy. Compounds with similar structures, such as pyrrolopyridine derivatives, have been used in drugs like Vemurafenib or Pexidartinib for cancer treatment due to their inhibitory effects against specific kinases .

Antiviral Medications

The compound’s derivatives could potentially be used in the synthesis of non-nucleoside inhibitors of HIV-1 reverse transcriptase, contributing to antiviral medication development .

Antimicrobial Activity

There is potential for antimicrobial applications as well. Studies have been conducted on the reaction of similar compounds with boronic acid in Suzuki coupling reactions, which are often a step in creating antimicrobial agents .

Chemical Synthesis

“4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid” can be used in various chemical synthesis processes due to its reactive nature and structural properties. It serves as a building block in creating complex molecules for different applications .

Catalysis

While not directly related to “4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid”, pyridine carboxylic acids have been used to functionalize nanoparticles for catalytic applications. This suggests potential use in catalysis or as a catalyst modifier .

Safety and Hazards

The compound is classified with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

4-chlorofuro[3,2-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-7-4-1-2-13-6(4)5(3-10-7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEFPPLUQPVCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=NC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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